molecular formula C9H13Cl2N3 B13734242 2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride CAS No. 13514-26-6

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

Katalognummer: B13734242
CAS-Nummer: 13514-26-6
Molekulargewicht: 234.12 g/mol
InChI-Schlüssel: UCBGQRVGCIYZNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is a chemical compound with a complex structure that includes a chlorinated ethanimidamide group and a methyl-substituted pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride typically involves the reaction of 2-chloroethanimidamide with 6-methylpyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through crystallization or distillation to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride
  • 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Uniqueness

2-chloro-N’-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Eigenschaften

CAS-Nummer

13514-26-6

Molekularformel

C9H13Cl2N3

Molekulargewicht

234.12 g/mol

IUPAC-Name

2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride

InChI

InChI=1S/C9H12ClN3.ClH/c1-7-3-2-4-8(13-7)6-12-9(11)5-10;/h2-4H,5-6H2,1H3,(H2,11,12);1H

InChI-Schlüssel

UCBGQRVGCIYZNU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CN=C(CCl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.